molecular formula C11H11F3N4O3 B2424842 N-(furan-2-ylmethyl)-2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide CAS No. 1421459-50-8

N-(furan-2-ylmethyl)-2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide

Cat. No.: B2424842
CAS No.: 1421459-50-8
M. Wt: 304.229
InChI Key: CFBNJQPKLKTCRM-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a trifluoromethyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the furan ring, followed by the introduction of the trifluoromethyl group and the triazole ring. One common approach is to start with furfural, which undergoes a series of reactions including nitration, reduction, and cyclization to form the triazole ring. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to handle the reagents and control reaction conditions. Continuous flow chemistry and microwave-assisted synthesis are potential methods to improve efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed:

  • Oxidation can lead to the formation of carboxylic acids or ketones.

  • Reduction typically results in the formation of alcohols or amines.

  • Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: Its biological activity can be explored for potential use as a bioactive compound in drug discovery.

  • Medicine: It may have therapeutic potential, particularly in the development of new drugs targeting specific diseases.

  • Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets and pathways. The furan ring and trifluoromethyl group can influence the compound's binding affinity to biological targets, while the triazole ring may play a role in its biological activity. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

  • N-(furan-2-ylmethyl)cyanoacetamide: Contains a similar furan ring but lacks the triazole and trifluoromethyl groups.

  • N-(furan-2-ylmethyl)4-bromobenzamide: Contains a furan ring and a benzamide group but lacks the triazole and trifluoromethyl groups.

Uniqueness: The presence of both the trifluoromethyl group and the triazole ring in N-(furan-2-ylmethyl)-2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide makes it unique compared to similar compounds. These structural features contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N4O3/c1-17-9(11(12,13)14)16-18(10(17)20)6-8(19)15-5-7-3-2-4-21-7/h2-4H,5-6H2,1H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFBNJQPKLKTCRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CC(=O)NCC2=CC=CO2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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